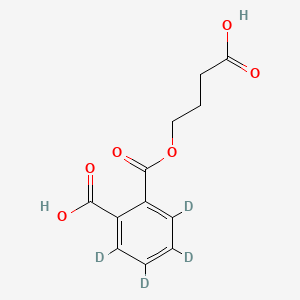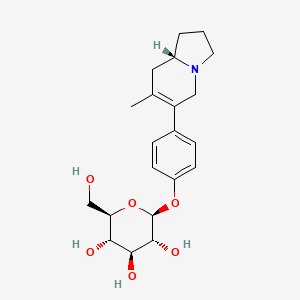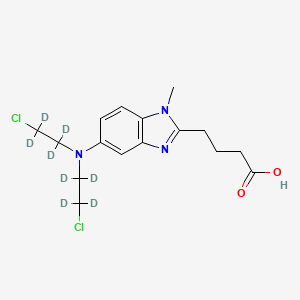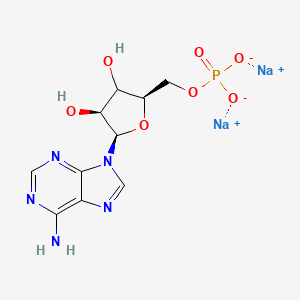
Adenosine 5'-monophosphate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-monophosphate (disodium) is a nucleotide that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. It is widely present in nature and is involved in cellular energy transfer and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate (disodium) can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of adenosine 5’-monophosphate (disodium) typically involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-monophosphate (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine 5’-diphosphate and adenosine 5’-triphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products:
- Adenosine 5’-diphosphate (disodium)
- Adenosine 5’-triphosphate (disodium)
Scientific Research Applications
Adenosine 5’-monophosphate (disodium) has a wide range of applications in scientific research:
- Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in chromatography.
- Biology: It plays a role in signal transduction and energy transfer within cells. It is also used in studies involving nucleotide metabolism and enzyme kinetics .
- Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent for certain conditions.
- Industry: It is used in the production of flavor enhancers and as a component in certain pharmaceuticals .
Mechanism of Action
Adenosine 5’-monophosphate (disodium) exerts its effects primarily through its role as an activator of AMP-activated protein kinase (AMPK). This enzyme plays a key role in cellular energy homeostasis. The compound binds to AMPK, leading to its activation and subsequent regulation of metabolic pathways . Additionally, it serves as a substrate for various enzymes, including AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .
Comparison with Similar Compounds
- Adenosine 5’-diphosphate (disodium)
- Adenosine 5’-triphosphate (disodium)
- Inosine monophosphate (disodium)
Comparison: Adenosine 5’-monophosphate (disodium) is unique in its role as a monophosphate nucleotide. Unlike adenosine 5’-diphosphate and adenosine 5’-triphosphate, it does not have high-energy phosphoanhydride bonds. This makes it less involved in direct energy transfer but crucial in signal transduction and as a precursor for other nucleotides . Inosine monophosphate, on the other hand, is involved in purine metabolism and serves as a precursor for adenosine monophosphate .
Properties
Molecular Formula |
C10H12N5Na2O7P |
|---|---|
Molecular Weight |
391.19 g/mol |
IUPAC Name |
disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1 |
InChI Key |
QGXLVXZRPRRCRP-QONMVAKYSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139262.png)
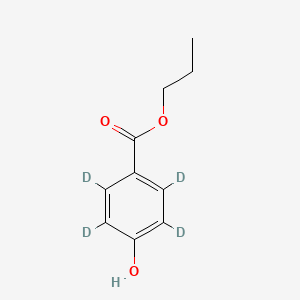
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
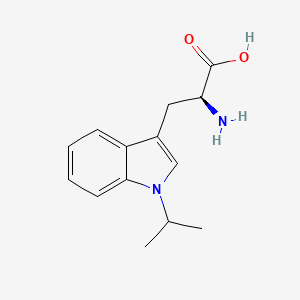
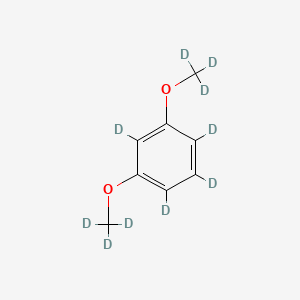
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)

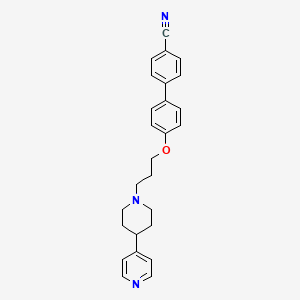
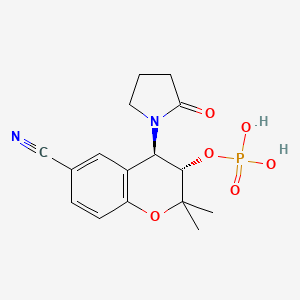
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
